molecular formula C13H8Cl2N2O3S B2795495 (E)-N-(3,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 476309-67-8

(E)-N-(3,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No.: B2795495
CAS No.: 476309-67-8
M. Wt: 343.18
InChI Key: CWHWQKNGQXJUHN-HNQUOIGGSA-N
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Description

(E)-N-(3,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C13H8Cl2N2O3S and its molecular weight is 343.18. The purity is usually 95%.
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Biological Activity

The compound (E)-N-(3,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including synthesis, mechanisms of action, and relevant case studies.

Structure

The chemical structure of this compound can be represented as follows:

C13H9Cl2N3O2S\text{C}_{13}\text{H}_{9}\text{Cl}_{2}\text{N}_{3}\text{O}_{2}\text{S}

This structure features a dichlorophenyl group and a nitrothiophenyl moiety, which are critical for its biological activity.

Physical Properties

PropertyValue
Molecular Weight308.19 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • HeLa (cervical carcinoma) : IC50 values indicating potent cytotoxicity.
  • U2OS (osteosarcoma) : Demonstrated an IC50 of approximately 0.69 µM, showcasing strong antitumor activity.

The compound's mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival. For instance, it has been shown to disrupt the function of heat shock protein 90 (Hsp90), which is essential for the stability of many oncogenic proteins .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial efficacy. Preliminary studies have indicated:

  • Minimum Inhibitory Concentration (MIC) : Ranges from 5 to 95 μM against Mycobacterium tuberculosis, suggesting potential as an antimycobacterial agent .
  • Safety Profile : Exhibits a favorable safety profile in preliminary evaluations, making it a candidate for further development.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • The dichlorophenyl group enhances lipophilicity and cellular uptake.
  • The nitrothiophenyl moiety contributes to its interaction with biological targets.

Research has shown that modifications in these groups can significantly alter the compound's potency and selectivity against different biological targets .

Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth in a dose-dependent manner. The study reported an IC50 value of 0.058 µM for T47D cells, indicating high potency against breast cancer cells .

Study 2: Antimycobacterial Activity

Another investigation focused on the compound's antimycobacterial properties revealed that it could inhibit the growth of Mycobacterium tuberculosis at concentrations lower than those required by existing antimycobacterial agents. This study utilized the resazurin microtitre assay method to determine MIC values .

Properties

IUPAC Name

(E)-N-(3,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3S/c14-8-5-9(15)7-10(6-8)16-12(18)3-1-11-2-4-13(21-11)17(19)20/h1-7H,(H,16,18)/b3-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHWQKNGQXJUHN-HNQUOIGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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